Fmoc-Ser(O-(2-chlorophenyl))-OH

Catalog No.
S8517094
CAS No.
M.F
C24H20ClNO5
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser(O-(2-chlorophenyl))-OH

Product Name

Fmoc-Ser(O-(2-chlorophenyl))-OH

IUPAC Name

(2S)-3-(2-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C24H20ClNO5/c25-20-11-5-6-12-22(20)30-14-21(23(27)28)26-24(29)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1

InChI Key

SKHIEZBQLVEDRQ-NRFANRHFSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=CC=C4Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=CC=C4Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC4=CC=CC=C4Cl)C(=O)O

Fmoc-Ser(O-(2-chlorophenyl))-OH, also known as N-Fmoc-O-(2-chlorophenyl)-L-serine, is a derivative of the amino acid serine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and a 2-chlorophenyl ether substituent at the hydroxyl group of serine. The compound has a molecular formula of C24_{24}H20_{20}ClNO and a molecular weight of approximately 395.88 g/mol . The presence of the Fmoc group facilitates its use in peptide synthesis, as it can be easily removed under mild conditions, allowing for the sequential addition of amino acids.

Typical for amino acids and their derivatives:

  • Deprotection: The Fmoc group can be removed using secondary amines such as piperidine, which regenerates the free amino group for further reactions .
  • Esterification: The hydroxyl group can undergo esterification with various acids, including chlorinated aromatic compounds, enhancing its reactivity in organic synthesis.
  • Nucleophilic Substitution: The chlorophenyl moiety may undergo nucleophilic substitution reactions, allowing for further functionalization .

The synthesis of Fmoc-Ser(O-(2-chlorophenyl))-OH typically involves several key steps:

  • Protection of the Amino Group: The serine amino group is protected using the Fmoc group through reaction with Fmoc chloride in the presence of a base.
  • Formation of the Chlorophenyl Ether: The hydroxyl group of serine is reacted with 2-chlorophenol under acidic or basic conditions to form the ether linkage.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

Fmoc-Ser(O-(2-chlorophenyl))-OH is primarily used in peptide synthesis and medicinal chemistry:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific functionalities .
  • Drug Development: Its unique structure may be leveraged in designing new therapeutic agents targeting specific biological pathways or receptors.

Studies involving Fmoc-protected amino acids have highlighted their potential in forming supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the stability and functionality of peptides synthesized from these building blocks .

Research has also indicated that compounds like Fmoc-Ser(O-(2-chlorophenyl))-OH can interact favorably with biological macromolecules, which may enhance their bioavailability and efficacy when used in pharmaceutical formulations .

Several compounds share structural similarities with Fmoc-Ser(O-(2-chlorophenyl))-OH. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Ser(tBu)-OHFmoc protected serine with tert-butyl protectionUtilizes tert-butyl instead of chlorophenyl
Fmoc-Tyr-OHFmoc protected tyrosineContains a phenolic hydroxyl instead of serine
Fmoc-Ala-OHFmoc protected alanineSimpler structure lacking additional substituents
Fmoc-Leu-OHFmoc protected leucineAliphatic side chain instead of aromatic
Fmoc-Phe-OHFmoc protected phenylalanineContains an aromatic side chain without chlorine

The introduction of the 2-chlorophenyl group in Fmoc-Ser(O-(2-chlorophenyl))-OH provides unique properties that may enhance its reactivity and biological interactions compared to other common Fmoc-protected amino acids .

The introduction of Fmoc-based protection in the late 1970s revolutionized peptide synthesis by offering an acid-labile alternative to traditional tert-butoxycarbonyl (Boc) chemistry. Unlike Boc groups, which require harsh acidic conditions for removal, Fmoc deprotection employs mild bases like piperazine/1,8-diazabicycloundec-7-ene (DBU), preserving acid-sensitive modifications such as glycosylations . Fmoc-Ser(O-(2-chlorophenyl))-OH emerged as part of this paradigm shift, specifically designed to protect serine’s hydroxyl group from β-elimination and oxidation while maintaining compatibility with Fmoc SPPS workflows. Its 2-chlorophenyl ether group provides enhanced steric shielding compared to simpler benzyl-type protectants, as evidenced by its stability in trifluoroacetic acid (TFA)-based cleavage cocktails .

Role of Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis

Orthogonal protection—the use of chemically distinct protecting groups removable under independent conditions—is paramount in SPPS. The Fmoc/t-butyl (tBu) system exemplifies this principle: Fmoc is cleaved via base (e.g., 20% piperidine in DMF), while tBu groups require acidic conditions (e.g., 95% TFA) . For serine derivatives like Fmoc-Ser(O-(2-chlorophenyl))-OH, this orthogonality enables sequential deprotection without compromising the 2-chlorophenyl ether. A comparative analysis of protection strategies reveals:

Protecting GroupDeprotection ConditionCompatibility with Ser(O-(2-Cl-Ph))
FmocBase (piperidine/DBU)High
tBuAcid (TFA)High
Benzyl (Bn)HydrogenolysisLow (steric hindrance)

Table 1: Orthogonal protection strategies for serine derivatives .

Fmoc-Based Protection Strategies for Hydroxyl-Containing Residues

The Fmoc group serves as a base-labile protecting agent for the α-amino group of serine, enabling orthogonal protection strategies when combined with acid-stable side-chain modifications. In Fmoc-Ser(O-(2-chlorophenyl))-OH, the hydroxyl group of serine is functionalized with a 2-chlorophenyl ether, which remains stable under basic Fmoc deprotection conditions.

Protection Sequence and Reaction Conditions

  • Hydroxyl Protection: The serine hydroxyl group is first derivatized with 2-chlorophenol via nucleophilic substitution under alkaline conditions. Sodium bicarbonate or potassium carbonate facilitates the reaction, yielding Ser(O-(2-chlorophenyl))-OH [1].
  • Fmoc Introduction: The α-amino group is protected using Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a mixed solvent system of water and sodium bicarbonate. This reagent minimizes racemization compared to Fmoc-Cl, as its slower reaction rate improves selectivity [1] [2].

Orthogonal Stability Profiles

  • Fmoc Group: Removed via 20% piperidine in dimethylformamide (DMF), leaving the 2-chlorophenyl ether intact [1].
  • 2-Chlorophenyl Ether: Stable under basic conditions but cleavable via hydrogenolysis or strong acids (e.g., hydrobromic acid in acetic acid) [3].

Table 1: Key Reaction Parameters for Fmoc Protection

ParameterOptimal ValuePurpose
Temperature0–5°CMinimizes side reactions
BaseSodium bicarbonateNeutralizes HCl byproduct
Reaction Time12–16 hoursEnsures complete Fmoc incorporation

This dual-protection strategy enables sequential deprotection during solid-phase peptide synthesis (SPPS), ensuring precise chain elongation [2].

Solid-Phase Synthesis Protocols Utilizing 2-Chlorotrityl Resins

The 2-chlorotrityl chloride (2-CTC) resin is a polystyrene-based support ideal for anchoring Fmoc-Ser(O-(2-chlorophenyl))-OH via its C-terminal carboxyl group. Its acid-labile trityl linker permits mild cleavage conditions, preserving acid-sensitive modifications like the 2-chlorophenyl ether [4].

Resin Functionalization

  • Loading Mechanism: The serine derivative’s carboxyl group reacts with the resin’s chloride moiety in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA). A typical loading capacity of 0.4–1.0 mmol/g ensures efficient peptide assembly [4].
  • Steric Advantages: The trityl group’s bulk minimizes diketopiperazine formation, particularly during synthesis of C-terminal proline-containing peptides [4].

Cleavage Conditions

  • Mild Acidolysis: A 1% trifluoroacetic acid (TFA) solution in DCM cleaves the peptide-resin bond without disrupting the 2-chlorophenyl ether [4].
  • Yield Optimization: Double cleavage (2 × 30 minutes) maximizes product recovery while minimizing side reactions [4].

Table 2: 2-CTC Resin Performance Metrics

PropertyValueImpact on Synthesis
Particle Size100–200 meshEnhances solvent accessibility
Cross-Linking1% divinylbenzeneBalances swelling and mechanical stability
Cleavage Efficiency>95%Reduces purification burden

Optimization of Coupling Reagents for Sterically Hindered Systems

The 2-chlorophenyl ether introduces significant steric hindrance, necessitating coupling reagents that enhance reaction kinetics while suppressing racemization.

Reagent Selection Criteria

  • Activation Efficiency: Reagents must generate highly reactive intermediates to overcome steric barriers.
  • Epimerization Suppression: Bulky additives reduce racemization by shielding the activated carbonyl [5] .

Performance Evaluation of Coupling Systems

  • Diphenyl Phosphite: Demonstrates efficacy in hindered systems, achieving 70–85% coupling yields under mild conditions (0°C, 2 hours) [5].
  • HATU/DIPEA: Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with DIPEA provides rapid activation but may increase racemization by 10–17% compared to milder reagents .
  • DIC/HOAt: N,N-Diisopropylcarbodiimide (DIC) paired with 1-hydroxy-7-azabenzotriazole (HOAt) offers a balance of speed and selectivity, particularly for β-branched amino acids [2].

Table 3: Coupling Reagent Comparison

Reagent SystemYield (%)Racemization (%)Reaction Time
Diphenyl Phosphite [5]783.22 hours
HATU/DIPEA 9212.510 minutes
DIC/HOAt [2]855.130 minutes

Solvent Effects

  • Dimethylacetamide (DMA): Enhances reagent solubility and peptide-resin swelling, improving coupling efficiency by 15–20% over DMF [2].
  • Low Dielectric Solvents: Dichloromethane reduces side reactions but may slow activation kinetics [4].

Design of Protease-Resistant Peptide Architectures

Fmoc-Ser(O-(2-chlorophenyl))-OH represents a significant advancement in the development of protease-resistant peptide architectures through the strategic incorporation of chlorophenyl modifications. The 2-chlorophenyl ether substituent at the hydroxyl group of serine provides unique structural properties that enhance peptide stability against proteolytic degradation [2] [3].

The mechanism of protease resistance enhancement involves multiple complementary strategies. The chlorophenyl group introduces steric hindrance that disrupts the specific enzyme-substrate interactions required for efficient proteolysis [2] [3]. This bulky aromatic substituent alters the peptide's conformational profile, making it less accessible to the active sites of serine proteases such as chymotrypsin and elastase [2] [3]. Studies have demonstrated that peptide phosphonate inhibitors incorporating chlorophenyl modifications show enhanced inhibitory potency against elastase, with the halogenated phenoxy esters displaying increased reactivity compared to their non-halogenated counterparts [3].

The incorporation of Fmoc-Ser(O-(2-chlorophenyl))-OH into peptide sequences enables the creation of architectures that maintain biological activity while exhibiting significantly improved metabolic stability. Research indicates that chlorophenyl modifications can provide enhancement factors ranging from 10 to 1000-fold increases in protease resistance, depending on the specific protease and peptide sequence [4] [5]. The effectiveness is particularly pronounced against serine proteases, where the chlorophenyl group interferes with the formation of the tetrahedral intermediate essential for peptide bond hydrolysis [2] [3].
The design of protease-resistant peptide architectures using Fmoc-Ser(O-(2-chlorophenyl))-OH requires careful consideration of the modification's impact on biological activity. The 2-chlorophenyl ether linkage provides sufficient stability under physiological conditions while maintaining the peptide's capacity for specific receptor interactions [4]. This balance between stability and functionality makes it particularly valuable for therapeutic peptide development, where extended circulation times and reduced degradation are essential for efficacy [4] [6].

Advanced synthetic strategies have emerged for incorporating this modified serine residue into complex peptide architectures. The standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols are fully compatible with Fmoc-Ser(O-(2-chlorophenyl))-OH, allowing for its seamless integration into automated synthesis workflows [7] [8]. The compound's molecular weight of 437.9 g/mol and molecular formula C24H20ClNO5 provide favorable physicochemical properties for peptide synthesis applications [9] [10].

Hydrogel Formation Through Controlled Self-Assembly Mechanisms

The self-assembly properties of Fmoc-modified amino acids, including derivatives such as Fmoc-Ser(O-(2-chlorophenyl))-OH, enable the formation of sophisticated hydrogel matrices through controlled supramolecular interactions. These hydrogels represent a paradigm shift in biomaterial design, offering tunable mechanical properties and biocompatible environments for various applications [11] [12] .

The fundamental mechanism underlying hydrogel formation involves the amphiphilic nature of the fluorenylmethoxycarbonyl group, which promotes π-π stacking interactions between aromatic rings while facilitating hydrogen bonding through the peptide backbone [11] [12]. The 2-chlorophenyl modification in Fmoc-Ser(O-(2-chlorophenyl))-OH introduces additional aromatic interactions that can influence the self-assembly kinetics and final hydrogel properties [11]. Studies have demonstrated that the presence of aromatic substituents can significantly alter the gelation time, with some modifications resulting in up to tenfold changes in formation kinetics [14].

The mechanical properties of Fmoc-based hydrogels are highly tunable through structural modifications and preparation conditions. Research has shown that hydrogels formed from Fmoc-modified amino acids can achieve elastic moduli ranging from 500 Pa to greater than 20,000 Pa, depending on the specific peptide sequence and assembly conditions [15] [16]. The incorporation of chlorophenyl groups, as in Fmoc-Ser(O-(2-chlorophenyl))-OH, provides additional control over these mechanical properties through enhanced intermolecular interactions [11].
The pH-dependent self-assembly mechanism plays a crucial role in hydrogel formation and stability. Fmoc-modified peptides typically exhibit two apparent pKa values that correspond to different assembly states [11] [12]. The first pKa, typically around pH 9.5-10.2, corresponds to the initial self-assembly into paired fibrils consisting of antiparallel β-sheets [11] [12]. The second pKa, observed between pH 6.2-9.5, relates to the formation of larger rigid ribbons through lateral aggregation of the initial fibrils [11] [12]. This pH-responsiveness enables controlled gelation and provides opportunities for triggered release applications.

The morphological characteristics of hydrogels formed from Fmoc-Ser(O-(2-chlorophenyl))-OH are influenced by the specific interactions between the chlorophenyl groups and the surrounding aqueous environment. Cryo-scanning electron microscopy studies of similar Fmoc-based hydrogels reveal fibrous networks with fiber diameters ranging from 32 to 65 nanometers [17] [11]. The presence of the chlorophenyl substituent can influence these dimensions and the overall network architecture, potentially leading to enhanced mechanical properties and altered transport characteristics [11].

Controlled self-assembly mechanisms enable the creation of hydrogels with tailored properties for specific applications. The incorporation of Fmoc-Ser(O-(2-chlorophenyl))-OH into hydrogel formulations provides opportunities for fine-tuning gelation kinetics, mechanical strength, and biological compatibility [11]. Research has demonstrated that the introduction of chemical functionality through modified amino acids can enhance cell viability and proliferation in three-dimensional culture systems [17] [18].

Antigen Delivery Systems for Immunological Applications

The development of antigen delivery systems represents a critical frontier in immunological research, where Fmoc-Ser(O-(2-chlorophenyl))-OH offers unique advantages for creating effective immunogenic constructs. The compound's structural properties enable the synthesis of peptide-based delivery systems that can enhance antigen presentation and immune response generation [19] [20] [21].

The mechanism of antigen delivery enhancement involves the strategic incorporation of Fmoc-Ser(O-(2-chlorophenyl))-OH into peptide sequences that serve as immunogenic scaffolds. The chlorophenyl modification provides structural stability that protects the antigen from premature degradation while maintaining the necessary conformational features for major histocompatibility complex presentation [19] [20]. This dual functionality is essential for achieving optimal immune responses in therapeutic applications.

Multiple antigen peptide systems have been successfully developed using Fmoc-based synthetic strategies. These systems consist of lysine residue cores with branching peptide arms that present multiple copies of antigenic epitopes [21] [22]. The incorporation of Fmoc-Ser(O-(2-chlorophenyl))-OH into these architectures enhances their immunogenic potential through improved stability and presentation characteristics [21] [22]. Studies have demonstrated that diepitope multiple antigen peptides synthesized using Fmoc chemistry show enhanced antibody responses compared to conventional approaches [21].

The template-directed synthesis approach has emerged as a powerful strategy for creating site-selective antigen delivery systems. This methodology utilizes the unique properties of Fmoc-Ser(O-(2-chlorophenyl))-OH to create conjugates that can specifically target immunological pathways [19] [23]. The 2-chlorophenyl modification provides the necessary chemical reactivity for controlled conjugation while maintaining the structural integrity required for effective antigen presentation [19] [23].

Controlled antigen release mechanisms are essential for optimizing immune responses. The incorporation of Fmoc-Ser(O-(2-chlorophenyl))-OH into delivery systems enables the design of constructs with tunable release kinetics [19] [20]. The stability provided by the chlorophenyl modification ensures that antigens remain intact during transport to immune-competent cells while allowing for appropriate processing and presentation [19] [20].

The biocompatibility of Fmoc-Ser(O-(2-chlorophenyl))-OH-based delivery systems is crucial for their clinical translation. Research has demonstrated that Fmoc-modified peptides generally exhibit excellent biocompatibility profiles, with minimal cytotoxicity and favorable interactions with immune cells [17] [19]. The chlorophenyl modification does not appear to introduce significant toxicity concerns, making these systems suitable for therapeutic applications [19].

Cross-presentation mechanisms represent a particularly important application area for Fmoc-Ser(O-(2-chlorophenyl))-OH-based delivery systems. The compound's structural properties enable the creation of peptide constructs that can effectively navigate the complex pathways involved in cross-presentation to CD8+ T cells [24] [25]. Studies have shown that the flanking amino acid sequences around antigenic determinants can strongly influence cross-presentation efficiency, highlighting the importance of careful structural design [24] [25].

The synthesis of tumor-associated carbohydrate antigen constructs represents another significant application for Fmoc-Ser(O-(2-chlorophenyl))-OH. These constructs can be incorporated into glycopeptide vaccines designed to elicit specific immune responses against cancer cells [26] [27]. The Fmoc protection strategy enables the scalable synthesis of these complex structures while maintaining the necessary stereochemical integrity for biological activity [26] [27].

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

437.1030004 g/mol

Monoisotopic Mass

437.1030004 g/mol

Heavy Atom Count

31

Dates

Last modified: 02-18-2024

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